Pregnenolone monosulfate (sodium)-13C2,d2

Description

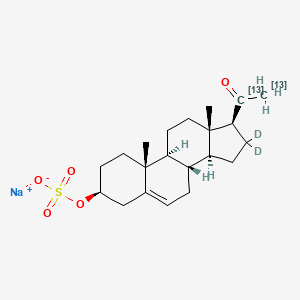

Pregnenolone Monosulfate (Sodium)-13C2,d2 (chemical formula: C₂¹³C₂H₃₀D₂O₅SNa) is a stable isotope-labeled derivative of pregnenolone monosulfate sodium. This compound is specifically modified with two ¹³C atoms at positions 20 and 21 and two deuterium (²H) atoms at positions 16 and 16, enhancing its utility in analytical applications such as liquid chromatography-mass spectrometry (LC-MS) . As a neurosteroid precursor, it serves as a critical tracer in metabolic and pharmacokinetic studies, enabling precise quantification in biological matrices by distinguishing it from endogenous analogs . The isotopic labeling ensures minimal interference with natural isotopes, improving analytical accuracy .

Properties

Molecular Formula |

C21H31NaO5S |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-16,16-dideuterio-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t15-,16-,17+,18-,19-,20-,21+;/m0./s1/i1+1,6D2,13+1; |

InChI Key |

QQVJEIZJHDPTSH-FBNNKSCBSA-M |

Isomeric SMILES |

[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1[13C](=O)[13CH3])C)C)OS(=O)(=O)[O-])[2H].[Na+] |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Isotopic Precursor Selection

Labeled precursors are introduced early in the synthesis to ensure isotopic integrity:

Key Reaction Steps

Adapted from the pregnenolone synthesis patent ():

-

Enol Ester Formation :

-

3-Acetoxy-bisnor-5-cholene-22-al is refluxed with 13C-labeled acetic anhydride and sodium acetate-13C2.

-

Conditions : 120°C, 6–8 hours, nitrogen atmosphere.

-

Product : 3,22-Diacetoxy-bisnor-5,20(22)-choladiene-13C2.

-

-

Ozonolysis :

-

Ozone is bubbled through the enol ester solution at -20°C to cleave the 20:22 double bond.

-

Product : 20:22-Ozonide intermediate.

-

-

Reductive Decomposition :

-

Saponification :

-

Base hydrolysis removes acetyl groups, yielding pregnenolone-13C2,d2.

-

Regioselective Sulfation at the 3β-Hydroxy Group

Sulfation is achieved using sulfur trioxide-amine complexes, optimized for regioselectivity and yield (,).

Sulfation Protocol

-

Reagent : Trimethylamine-sulfur trioxide complex (Me3N·SO3).

-

Conditions :

-

Pregnenolone-13C2,d2 is dissolved in anhydrous pyridine.

-

Me3N·SO3 (3 eq) is added, and the mixture is stirred at 40°C for 24 hours.

-

-

Quenching : Reaction is quenched with ice-cold water, and the pH adjusted to 7.0–7.5 with NaOH.

Purification

-

Ion-Exchange Chromatography : Sodium-form resin isolates the monosulfate salt.

-

Recrystallization : Methanol/water (3:1) yields >98% pure product (,).

Analytical Characterization

Isotopic Purity Assessment

Structural Confirmation

-

NMR Spectroscopy :

Synthetic Challenges and Solutions

Industrial-Scale Production Protocols

Adapted from supplier methodologies (,,):

-

Batch Size : 100 g–1 kg.

-

Yield Optimization :

-

Sulfation : 85–90% yield via continuous flow reactors.

-

Cost Reduction : Recycling labeled acetic anhydride (>70% recovery).

-

-

Quality Control :

-

HPLC-DAD : Purity >99% (C18 column, 0.1% TFA/ACN gradient).

-

Residual Solvents : <10 ppm (GC-MS).

-

Applications in Stable Isotope Dilution Assays

Chemical Reactions Analysis

Types of Reactions

Pregnenolone monosulfate (sodium)-13C2,d2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pregnenolone monosulfate derivatives with different oxidation states.

Reduction: Reduction reactions can convert pregnenolone monosulfate to its reduced forms.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various pregnenolone monosulfate derivatives with modified functional groups, oxidation states, or isotopic compositions.

Scientific Research Applications

Endocrinology and Hormonal Studies

Pregnenolone is a precursor to many steroid hormones, making its derivatives valuable in studying hormonal pathways. Pregnenolone monosulfate (sodium)-13C2,D2 serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications. These techniques are crucial for:

- Monitoring Hormonal Levels : It is used to quantify endogenous pregnenolone and its metabolites in biological samples, which is essential for diagnosing conditions like congenital adrenal hyperplasia (CAH) and adrenal insufficiency .

- Isotope Dilution Analysis : The compound aids in isotope dilution methods to improve the accuracy of hormone level measurements in clinical settings .

Neuropharmacological Research

Pregnenolone and its sulfated form have been investigated for their neuroactive properties:

- Cognitive Enhancement : Research indicates that pregnenolone can enhance learning and memory processes in animal models. This compound has been used in studies exploring its potential benefits for cognitive deficits associated with schizophrenia and other neuropsychiatric disorders .

- Neuroprotective Effects : The compound has shown promise in protecting against neurotoxicity induced by substances such as cannabis, suggesting potential therapeutic applications in substance abuse disorders .

Clinical Trials and Therapeutic Applications

This compound has been utilized in clinical trials to evaluate its efficacy as an adjunct treatment for various conditions:

- Schizophrenia : A pilot study demonstrated that adjunctive treatment with pregnenolone improved negative symptoms in patients with schizophrenia who were on stable doses of antipsychotics. Patients receiving pregnenolone showed significant improvements compared to those on placebo .

- Mood Disorders : The compound's role as a neurosteroid suggests potential applications in treating mood disorders, where alterations in steroid hormone levels are implicated .

Metabolomics and Pharmacokinetics

In metabolomic studies, this compound serves as a tracer to investigate metabolic pathways involving steroid synthesis:

- Pharmacokinetic Studies : It helps elucidate the pharmacokinetics of pregnenolone metabolism, providing insights into how various factors influence steroid hormone levels in the body .

- Biomarker Development : The compound's isotopic labeling facilitates the identification of biomarkers related to hormonal imbalances or metabolic disorders .

Comprehensive Data Table

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Endocrinology | Hormone level monitoring | Essential for diagnosing adrenal disorders |

| Neuropharmacology | Cognitive enhancement studies | Improves memory and learning in animal models |

| Clinical Trials | Adjunct treatment for schizophrenia | Significant improvement in negative symptoms |

| Metabolomics | Tracer for steroid metabolism studies | Aids understanding of pharmacokinetics |

Case Studies

- Schizophrenia Treatment : In a randomized controlled trial, patients receiving pregnenolone showed a mean change of 10.38 points on the Scale for the Assessment of Negative Symptoms (SANS), indicating significant improvement compared to placebo .

- Neuroprotection Against Cannabis : Pregnenolone monosulfate was found to mitigate the effects of cannabinoid intoxication by blocking receptor signaling pathways, highlighting its potential as a therapeutic agent against substance abuse .

Mechanism of Action

Pregnenolone monosulfate (sodium)-13C2,d2 exerts its effects through several mechanisms:

Ion Channel Modulation: It acts as a modulator of ion channels, including the N-methyl-D-aspartate (NMDA) receptor, γ-Aminobutyric acid type A (GABAA) receptor, and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Receptor Interaction: It interacts with various receptors in the brain, including the cannabinoid CB1 receptor, where it acts as an inhibitor.

Neurotransmitter Modulation: It influences the release and uptake of neurotransmitters, thereby affecting synaptic transmission and plasticity.

Comparison with Similar Compounds

Table 1: Key Features of Pregnenolone Derivatives

TRPM3 Channel Activation

Pregnenolone sulfate (unlabeled) demonstrates stronger AP-1 activation than CIM0216, a synthetic TRPM3 agonist, highlighting its role in neurosteroid signaling . The 13C2,d2-labeled variant allows researchers to correlate these activities with metabolic turnover rates in vivo.

Metabolic Studies

Isotope-labeled pregnenolone derivatives are pivotal in elucidating steroid biosynthesis. For example, decreased pregnenolone sulfate levels post-tocotrienol supplementation were linked to altered DHEA and progesterone metabolism . The 13C2,d2-labeled analog could quantify such changes with high precision.

Biological Activity

Pregnenolone monosulfate (sodium)-13C2,d2 is a labeled derivative of pregnenolone sulfate, a naturally occurring neurosteroid derived from cholesterol. This compound is characterized by its isotopic labeling, which includes two carbon-13 and two deuterium isotopes, enhancing its utility in metabolic studies and tracer applications. Pregnenolone monosulfate exhibits significant biological activity, particularly in the central nervous system, influencing various neurotransmitter systems and showing potential therapeutic applications in neurodegenerative diseases and mood disorders.

Pregnenolone monosulfate functions primarily as a negative allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor. This modulation impacts inhibitory neurotransmission, which is crucial for maintaining neuronal excitability. Additionally, it interacts with the N-methyl-D-aspartate (NMDA) receptor, contributing to its excitatory effects. These interactions suggest its role in cognitive enhancement and mood regulation.

Key Interactions

- GABAA Receptor : Acts as a negative allosteric modulator, potentially reducing anxiety and stress responses.

- NMDA Receptor : Enhances excitatory signaling, which may aid in cognitive functions.

- Cannabinoid Receptors : Functions as a signaling-specific inhibitor of the cannabinoid CB1 receptor, suggesting therapeutic avenues for conditions related to cannabinoid signaling.

Neuroprotective Effects

Research indicates that pregnenolone monosulfate may provide neuroprotective benefits by modulating sodium currents in neurons. It has been shown to inhibit sodium currents (I(Na)) at concentrations ranging from 3 to 100 μmol/L, contributing to its neuroprotective properties against excitotoxic damage mediated by voltage-gated sodium channels (Na(v)) .

Cognitive Enhancement and Mood Regulation

Pregnenolone monosulfate has been implicated in cognitive enhancement and mood regulation. Its ability to modulate neurotransmitter systems positions it as a candidate for treating mood disorders and cognitive decline associated with aging or neurodegenerative diseases.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of pregnenolone monosulfate. Below is a summary of key findings:

Tables of Comparative Activity

The following table summarizes the comparative biological activities of pregnenolone monosulfate with other related compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Pregnenolone | Steroid hormone | Precursor for various steroid hormones; involved in neurosteroid synthesis |

| Dehydroepiandrosterone sulfate | Steroid hormone | Influences androgenic activity; sulfated derivative |

| Allopregnanolone | Neurosteroid | Modulates GABA receptors; involved in anxiety and stress response |

| Estrone sulfate | Steroid hormone | Plays a role in estrogen signaling; sulfated form |

Pregnenolone monosulfate's unique isotopic labeling allows for enhanced tracking in metabolic studies, setting it apart from other compounds in research applications.

Q & A

Basic Research Questions

Q. How is the isotopic purity of Pregnenolone monosulfate (sodium)-13C2,d2 validated in synthesis protocols?

- Methodological Answer: Isotopic purity is confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For 13C labeling, HRMS detects mass shifts corresponding to the two 13C atoms, while deuterium incorporation is validated via NMR by observing the absence of proton signals at specific positions. Analytical standards (e.g., USP-grade reagents, as in ) are used for calibration. Purity thresholds (≥98%) are verified via chromatographic methods (HPLC/LC-MS) with isotope-specific retention times .

Q. What are the recommended storage conditions to maintain stability for labeled Pregnenolone monosulfate?

- Methodological Answer: Store at –20°C in airtight, light-protected vials. Lyophilized forms are stable for >24 months, while reconstituted solutions in deuterium-depleted water or DMSO-d6 should be used within 1–2 weeks to prevent isotopic exchange. Stability is monitored via periodic LC-MS to detect deuterium loss or hydrolysis of the sulfate group .

Q. How is this compound used as an internal standard in steroidogenesis studies?

- Methodological Answer: The compound serves as a stable isotope-labeled internal standard (SIL-IS) in LC-MS workflows. Researchers spike known concentrations into biological matrices (e.g., plasma, brain homogenates) to correct for extraction efficiency and matrix effects. Its structural similarity to endogenous pregnenolone ensures co-elution, while the 13C/deuterium labels provide distinct mass transitions (e.g., m/z shifts) for quantification .

Advanced Research Questions

Q. What experimental designs address conflicting data on Pregnenolone monosulfate’s dual role as a CB1 inhibitor and TRPM3 activator?

- Methodological Answer: To resolve mechanistic contradictions:

- Receptor specificity assays: Use TRPM3-knockout cell lines or selective antagonists (e.g., mefenamic acid) to isolate TRPM3 activation from CB1 effects.

- Dose-response profiling: Compare EC50 values for TRPM3 activation (e.g., calcium imaging) with IC50 values for CB1 inhibition (e.g., cAMP assays).

- Cross-validation: Replicate findings in ex vivo tissue models (e.g., murine dorsal root ganglia) to confirm physiological relevance .

Q. How can researchers optimize pharmacokinetic studies of Pregnenolone monosulfate-13C2,d2 in neurodegenerative disease models?

- Methodological Answer: Key considerations include:

- Tracer administration: Intravenous vs. intraperitoneal routes to assess blood-brain barrier penetration via LC-MS quantification of 13C2,d2-labeled metabolites in cerebrospinal fluid.

- Metabolite profiling: Use tandem mass spectrometry (MS/MS) to distinguish sulfated vs. unconjugated forms and identify neuroactive derivatives (e.g., allopregnanolone).

- Dynamic sampling: Time-course studies (0–24 hrs) to model half-life and tissue distribution .

Q. What analytical challenges arise when quantifying low-abundance Pregnenolone monosulfate in complex matrices, and how are they mitigated?

- Methodological Answer: Challenges include ion suppression in LC-MS and interference from isobaric metabolites. Mitigation strategies:

- Sample preparation: Solid-phase extraction (SPE) with mixed-mode sorbents to enrich sulfated steroids.

- Chromatography: HILIC columns to resolve polar sulfate conjugates from non-polar interferents.

- Data acquisition: Parallel reaction monitoring (PRM) or differential mobility spectrometry (DMS) to enhance specificity .

Contradictions and Resolutions

- Conflict: Pregnenolone monosulfate activates TRPM3 but inhibits CB1.

- Resolution: Context-dependent effects are clarified using tissue-specific knockout models and pathway enrichment analysis (e.g., RNA-seq of treated neuronal cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.